1-Bromo-2-chloro-4-ethenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-ethenylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It consists of a benzene ring substituted with bromine, chlorine, and ethenyl (vinyl) groups
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2-chloro-4-ethenylbenzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in various chemical reactions .
Mode of Action
This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as a benzenonium ion .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to retain the aromaticity of the benzene ring, which is crucial for its stability .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which may involve free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (21749 Da) suggests that it may have suitable properties for bioavailability .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to the creation of various derivatives, depending on the specific reaction conditions and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-chloro-4-ethenylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethenylbenzene (styrene) using bromine and chlorine under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process. The reaction is carried out at a temperature range of 0-50°C to ensure selective substitution on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-chloro-4-ethenylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions, where the ethenyl group can be further functionalized.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can be oxidized to form aldehydes or carboxylic acids, while reduction can yield ethyl-substituted derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are employed.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are utilized.
Major Products Formed
EAS Reactions: Functionalized derivatives with additional substituents on the benzene ring.
Nucleophilic Substitution: Compounds with nucleophiles replacing bromine or chlorine.
Oxidation: Aldehydes, carboxylic acids, and other oxidized products.
Reduction: Ethyl-substituted derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Bromo-4-chloro-2-ethylbenzene: Contains an ethyl group instead of an ethenyl group, affecting its reactivity and applications.
1-Bromo-2-chloroethane: A simpler compound with different chemical properties and uses.
Uniqueness
1-Bromo-2-chloro-4-ethenylbenzene is unique due to the presence of both halogen and ethenyl substituents on the benzene ring. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.
Properties
IUPAC Name |
1-bromo-2-chloro-4-ethenylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUSNAAVDCMDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.